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Compound of Interest

Compound Name: Copper methionine
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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectral analysis of copper-
methionine complexes, crucial for understanding their coordination chemistry, electronic
structure, and biological relevance. Methionine, an essential sulfur-containing amino acid, plays
a significant role in copper homeostasis and the function of various metalloproteins. The
interaction between copper ions and methionine residues is pivotal in processes ranging from
copper transport to the catalytic activity of enzymes. This document details the experimental
protocols for the primary spectroscopic techniques used to investigate these complexes and
presents key quantitative data for comparative analysis.

Synthesis of Copper-Methionine Complexes

A common copper-methionine complex studied is bis(L-methioninato)copper(ll), [Cu(L-Met)z].
Its synthesis is a foundational step for subsequent spectral analysis.

Experimental Protocol: Synthesis of bis(L-
methioninato)copper(ll)

This protocol is adapted from the procedure described by Szabo6-Planka and Baran.[1]

e Preparation of Sodium Methioninate: Dissolve 0.01 mol of L-methionine in 10 mL of a 0.1 N
NaOH solution. This deprotonates the amino acid to form the methioninate anion.
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o Complexation: Slowly add 25 mL of a 0.2 M aqueous solution of copper(ll) sulfate (CuSOa)
to the sodium methioninate solution with continuous stirring.

» Precipitation: A fine microcrystalline powder of [Cu(L-Met)z] will precipitate immediately.

« |solation and Purification: Filter the precipitate and wash it several times with small portions
of distilled water to remove any unreacted starting materials and soluble byproducts.

Drying: Dry the final product in a desiccator over a suitable drying agent, such as P4O1o0.[1]

The resulting complex should be a grey-blue powder.[1]

Synthesis Workflow
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A simplified workflow for the synthesis of bis(L-methioninato)copper(ll).

Spectroscopic Characterization Techniques

The synthesized copper-methionine complexes can be thoroughly characterized using a suite
of spectroscopic methods. Each technique provides unique insights into the electronic and
molecular structure of the complex.

UV-Visible (UV-Vis) Spectroscopy
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UV-Vis spectroscopy is used to study the d-d electronic transitions of the Cu(ll) ion, providing
information about the coordination geometry of the complex.

o Sample Preparation: Prepare a solution of the copper-methionine complex in a suitable
solvent (e.g., deionized water). Concentrations are typically in the range of 103 to 10=> M.

e Instrumentation: Use a dual-beam UV-Vis spectrophotometer.

» Data Acquisition: Record the absorption spectrum over a wavelength range of approximately
200-1100 nm. Use a quartz cuvette with a 1 cm path length. A reference cuvette containing
only the solvent should be used to obtain a baseline.

e Analysis: Identify the wavelength of maximum absorbance (Amax) for the d-d transitions,
which are typically broad and located in the visible region.

Complex Amax (nm) Solvent Reference

[Cu(L-Met)7] ~620 Aqueous [1]

Aqueous (with Triton

Cu(ll)-Methionine 294
X-100)

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is employed to identify the coordination sites of the methionine ligand to the
copper ion by observing shifts in the vibrational frequencies of functional groups (e.g., -NHz, -
COO0O").

o Sample Preparation: A small amount of the powdered copper-methionine complex is placed
directly onto the crystal of an Attenuated Total Reflectance (ATR) accessory.

 Instrumentation: Use an FTIR spectrometer equipped with an ATR accessory.

o Data Acquisition: Record the spectrum, typically in the range of 4000-400 cm~1. A
background spectrum of the empty ATR crystal should be recorded first.

e Analysis: Compare the spectrum of the complex with that of the free L-methionine ligand.
Pay close attention to the shifts in the asymmetric and symmetric stretching vibrations of the
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carboxylate (COO~) and amino (NHz) groups to confirm their involvement in coordination.

Vibrational L-Methionine [Cu(L-Met)2] .
Assignment Reference

Mode (cm™?) (cm™?)

V(NH2) - 3326, 3260 N-H stretching [1]
Asymmetric

vas(COO") 1575 1613 _ [1]
COO~ stretching
Symmetric

vs(COO") 1415 1409 _ [1]
COO stretching
Copper-Nitrogen

v(Cu-N) - 459 PP ] I [1]
stretching
Copper-Oxygen

v(Cu-0) - 315 PP ¥o [1]

stretching

Electron Paramagnetic Resonance (EPR) Spectroscopy

EPR (or ESR) spectroscopy is a highly sensitive technique for studying paramagnetic species
like Cu(ll) (d® configuration). It provides detailed information about the coordination
environment, the nature of the metal-ligand bonds, and the symmetry of the complex.

o Sample Preparation: Samples are typically prepared as frozen solutions (e.g., in a
water/glycerol mixture) to immobilize the complexes and observe anisotropic effects. The
concentration of the Cu(ll) complex is usually in the range of 10 uM to 1 mM.

e Instrumentation: An X-band (~9.5 GHz) or Q-band (~35 GHz) EPR spectrometer is
commonly used.

o Data Acquisition: Spectra are recorded at cryogenic temperatures (e.g., 77 K, liquid
nitrogen). The instrument parameters (microwave power, modulation amplitude, and
frequency) should be optimized to avoid saturation and distortion of the signal.

e Analysis: The EPR spectrum of a Cu(ll) complex in a frozen solution is typically an axial or
rhombic powder pattern. The principal components of the g-tensor (g|| and g_L) and the
copper hyperfine coupling constants (A|| and A_L) are extracted from the spectrum. These
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parameters are sensitive to the geometry and the type of donor atoms coordinated to the

copper ion.
Al (10~
Complex o] | gl Geometry Reference
cm™?)
Square-
[Cu(L-Met)2]  2.197 2.136
planar

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the structure of molecules in solution. For
copper-methionine complexes, its application depends on the oxidation state of the copper ion.

e Cu(ll) complexes are paramagnetic, which leads to significant broadening of NMR signals,
often rendering them unobservable with standard high-resolution NMR.

e Cu(l) complexes are diamagnetic (d1° configuration) and are therefore amenable to NMR
studies. NMR can provide valuable information on the coordination of methionine to Cu(l),
which is particularly relevant for understanding copper transport mechanisms.

o Sample Preparation: Dissolve the Cu(l) complex (often a peptide containing methionine
residues) in a suitable deuterated solvent (e.g., D20 with a buffer to control pH).

 Instrumentation: A high-field NMR spectrometer (e.g., 500 MHz or higher).

o Data Acquisition: Acquire 1D and 2D NMR spectra (e.g., COSY, TOCSY, NOESY) to assign
the proton resonances.

¢ Analysis: Changes in the chemical shifts of the methionine protons (especially the S-CHs
and a-CH protons) upon binding to Cu(l) provide direct evidence of coordination. NOESY
spectra can provide distance constraints to build a structural model of the complex. It has
been shown that at certain pH values, Cu(l) binds to a methionine and a cysteine residue
rather than two cysteines in model peptides of copper metallochaperones.[2]

Detailed chemical shift data is highly dependent on the specific complex and experimental
conditions. However, a general observation is the change in chemical shifts of protons near the
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coordination site upon complexation.

Methionine in Biological Copper Transport

Methionine residues are critical in the transport of copper ions across cell membranes. The
human copper transporter 1 (hCTR1) is a key protein in this process, forming a trimeric channel
in the cell membrane. The pore of this channel is lined with methionine triads that act as a
"selectivity filter," offering soft sulfur ligands that favor the binding and transport of Cu(l) ions.

The process can be summarized as follows:
o Copper Reduction: Extracellular Cu(ll) is reduced to Cu(l) by cell-surface reductases.

e Binding to hCTR1: Cu(l) binds to methionine and histidine-rich motifs in the extracellular
domain of hCTR1.

e Translocation: The Cu(l) ion is passed through the methionine-lined pore of the hCTR1
channel.

« Intracellular Transfer: Once inside the cell, Cu(l) is handed off to copper chaperones, such as
ATOX1, which then deliver it to target proteins in the trans-Golgi network.
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Copper(I) Transport via hCTR1
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A schematic of the role of methionine in the hCTR1-mediated copper transport pathway.
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Conclusion

The spectral analysis of copper-methionine complexes is a multifaceted field that combines
synthesis, a variety of spectroscopic techniques, and biological context. UV-Vis, FTIR, EPR,
and NMR spectroscopy each provide complementary pieces of information that, when
integrated, allow for a detailed understanding of the structure, bonding, and function of these
important coordination compounds. The protocols and data presented in this guide serve as a
valuable resource for researchers in chemistry, biology, and medicine who are investigating the
vital role of copper-methionine interactions.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
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